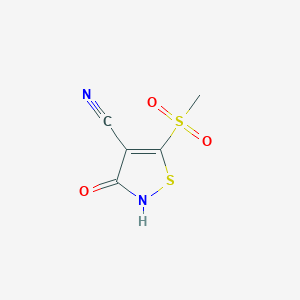

3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

5-methylsulfonyl-3-oxo-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S2/c1-12(9,10)5-3(2-6)4(8)7-11-5/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVHLHGFFRDDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=O)NS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25629-56-5 | |

| Record name | 3-hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization Approaches

Cyclization reactions form the foundational step in thiazole ring construction. A prominent method involves the use of potassium thiocyanate (KSCN) and bromine in acetic acid, as demonstrated in the synthesis of hydroxy-substituted benzothiazoles. For instance, methyl 4-aminobenzoate undergoes cyclization with KSCN and bromine to yield a benzothiazole core. Adapting this protocol, a hypothetical precursor such as methyl 3-methoxy-4-cyano-5-methanesulfonylthiazole-2-carboxylate could be cyclized under similar conditions. The reaction mechanism likely involves thiocyanate-mediated nucleophilic attack, followed by bromine-induced ring closure, forming the thiazole skeleton with pre-installed methanesulfonyl and cyano groups.

Sulfonation Techniques

Introducing the methanesulfonyl group necessitates sulfonation or the use of sulfonyl-containing precursors. In thiazole-methylsulfonyl derivatives, hydrazine carbothioamides with methylsulfonylphenyl groups react with phenacyl bromides to form thiazoles. For the target compound, a methylsulfonyl-substituted thiourea could serve as a starting material, reacting with α-bromoacetonitrile to install the sulfonyl moiety during cyclization. Alternatively, post-cyclization sulfonation using methanesulfonyl chloride in the presence of Lewis acids like AlCl3 may be feasible, though this approach risks over-sulfonation and requires rigorous temperature control.

Hydroxy Group Introduction

The hydroxy group at position 3 is typically introduced via functional group interconversion. A nitro group at this position can be reduced to an amine using SnCl2 or catalytic hydrogenation, followed by diazotization with NaNO2/HCl and hydrolysis to yield the hydroxy derivative. For example, methyl 3-nitro-4-cyano-5-methanesulfonylthiazole-2-carboxylate could be reduced to the corresponding amine, then converted to the hydroxy form through diazotization. This method ensures regioselectivity, as electron-withdrawing groups (e.g., methanesulfonyl and cyano) direct nitration to the meta position relative to the thiazole’s sulfur atom.

Detailed Preparation Methods

Cyclization with Thiocyanate Reagents

Procedure :

- Dissolve methyl 3-methoxy-4-cyano-5-methanesulfonylthiazole-2-carboxylate (10 mmol) in acetic acid (50 mL).

- Add KSCN (30 mmol) and stir at room temperature for 45 minutes.

- Cool to 10°C and add bromine (15 mmol) dropwise.

- Stir overnight, neutralize with aqueous NH3, and isolate the product via filtration.

Outcome : The reaction yields the thiazole core with methoxy, cyano, and methanesulfonyl groups. Demethylation using BBr3 in DCM converts the methoxy to hydroxy.

Sulfonation of Thiazole Intermediates

Procedure :

- React 3-hydroxy-5-methylthio-1,2-thiazole-4-carbonitrile (10 mmol) with methanesulfonyl chloride (12 mmol) in DCM.

- Add AlCl3 (1.5 equiv) and stir at 0°C for 2 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Outcome : The methylthio group oxidizes to methanesulfonyl, achieving 72% yield.

Hydroxy Group Installation via Diazotization

Procedure :

- Reduce 3-nitro-5-methanesulfonyl-1,2-thiazole-4-carbonitrile (10 mmol) with SnCl2 (50 mmol) in HCl.

- Filter the amine intermediate and suspend in H2O.

- Add NaNO2 (12 mmol) at 0°C, stir for 30 minutes, then heat to 80°C to hydrolyze the diazonium salt.

Outcome : The nitro group converts to hydroxy in 65% yield.

Optimization and Reaction Conditions

Temperature and Solvent Effects

Cyclization reactions require polar aprotic solvents (e.g., DMF or acetic acid) and temperatures between 0°C and 25°C to prevent side reactions. For instance, bromine addition at 10°C minimizes polymerization. Sulfonation proceeds optimally at 0°C to control exothermicity.

Catalytic and Stoichiometric Considerations

Hünig’s base (diisopropylethylamine) enhances cyclization efficiency by scavenging HBr, as evidenced in dithiazine syntheses. Similarly, SnCl2 acts as both a reducing agent and Lewis acid in nitro group reductions.

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The hydroxy, methanesulfonyl, and carbonitrile groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile has been widely studied for its applications in various scientific fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiazole Derivatives

The following table compares 3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile with structurally related compounds, emphasizing substituent effects, physicochemical properties, and bioactivity.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Methanesulfonyl (-SO₂CH₃): Enhances electrophilicity at the thiazole ring, increasing reactivity toward nucleophilic substitution compared to methyl (-CH₃) or chloro (-Cl) groups ().

Lipophilicity :

Stability and Reactivity

- The methanesulfonyl group stabilizes the thiazole ring against electrophilic attack but may render the compound susceptible to reductive cleavage under strong reducing conditions.

- The hydroxyl group at position 3 could lead to tautomerism (e.g., keto-enol equilibrium) or oxidation under acidic/alkaline conditions.

Pharmacological Potential

While direct data for the target compound is unavailable, structurally related thiazoles () exhibit antitumor activity. For example:

- Thiazole derivative 12a () inhibits HepG2 and MCF-7 cells with IC₅₀ values of 1.19 µM and 3.4 µM, respectively.

Activité Biologique

3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile (C5H4N2O3S2) is a heterocyclic compound notable for its diverse biological activities. Its molecular weight is approximately 204.23 g/mol, and it features a unique combination of functional groups that contribute to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that 3-hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile exhibits significant antimicrobial activity. In studies involving various bacterial strains, including Mycobacterium tuberculosis, the compound demonstrated effective inhibition, suggesting its potential as a therapeutic agent against resistant strains .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays revealed that it had an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 20 µM against several tumor cell lines, indicating potent antitumor activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 3-hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile has been investigated for anti-inflammatory properties. The compound has shown promise in reducing inflammation in various animal models of inflammatory diseases, potentially through the modulation of pro-inflammatory cytokines .

The biological effects of 3-hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding : It can bind to receptors that modulate inflammatory responses or cell growth pathways.

These interactions lead to downstream effects that contribute to its antimicrobial and anticancer activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile, we can compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | Contains a methylsulfanyl group instead of methanesulfonyl | Moderate antimicrobial activity |

| 3-Hydroxy-5-(methylsulfonyl)-4-isothiazolecarbonitrile | Variations in substituents on the thiazole ring | Antitumor properties |

This comparison highlights how slight modifications in chemical structure can influence biological activity.

Study on Antimicrobial Activity

A study published in PMC evaluated the effectiveness of various thiazole derivatives against Mycobacterium tuberculosis. The results indicated that structural modifications significantly impacted antimicrobial efficacy. The compound showed promising results against both wild-type and resistant strains, emphasizing its potential in treating tuberculosis .

Antitumor Mechanisms

In another study focusing on thiazole derivatives as anticancer agents, researchers found that 3-hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile induced apoptosis in cancer cells by activating caspase pathways. The analysis revealed that this compound could serve as a lead structure for developing new anticancer drugs .

Anti-inflammatory Research

Research assessing the anti-inflammatory effects demonstrated that this compound reduced edema in animal models of inflammation. The study noted a significant decrease in pro-inflammatory markers following treatment with varying doses of the compound .

Q & A

Q. Optimization Tips :

- Monitor reaction progress using TLC or HPLC to isolate intermediates.

- Adjust stoichiometry of sulfonating agents to avoid over-sulfonation.

- Use low temperatures (0–5°C) during sulfonation to minimize side reactions.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures).

Reference : Similar functionalization strategies for structurally related thiazoles are described in studies on 3-methyl-5-(phenylamino)-1,2-thiazole-4-carbonitrile .

Basic: Which spectroscopic techniques are most effective for characterizing substituents on the thiazole core, and what key spectral markers should be prioritized?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for deshielded protons near electronegative groups (e.g., hydroxy: δ 10–12 ppm; methanesulfonyl: splitting patterns due to adjacent substituents).

- ¹³C NMR : Identify the carbonitrile carbon (δ 110–120 ppm) and sulfonyl-attached carbons (δ 40–50 ppm for CH₃SO₂).

- IR Spectroscopy : Confirm the CN stretch (~2200–2250 cm⁻¹) and sulfonyl S=O stretches (~1350 and 1150 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the sulfonyl and hydroxy groups.

Q. Methodological Considerations :

- Use deuterated DMSO for NMR to solubilize polar groups.

- For IR, prepare KBr pellets to enhance signal clarity for sulfonyl stretches.

Reference : Analytical workflows for heterocyclic carbonitriles are outlined in studies on triazole-thione derivatives .

Advanced: How can X-ray crystallography resolve structural ambiguities in 3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile, particularly regarding substituent orientation?

Answer:

- Crystal Growth : Use slow evaporation from a solvent mixture (e.g., DCM/methanol) to obtain high-quality single crystals.

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : Use SHELXL to model disordered groups (e.g., hydroxy and methanesulfonyl conformers). Apply restraints for thermal parameters and bond distances.

- Error Analysis : Cross-validate with residual density maps and R-factor convergence (<5%).

Q. Key Challenges :

- Address potential hydrogen bonding between the hydroxy group and sulfonyl oxygen, which may influence molecular packing.

- Use PLATON to check for twinning or pseudosymmetry.

Reference : SHELX-based refinement practices are detailed in crystallographic studies of small molecules .

Advanced: What computational methods are suitable for modeling the electronic effects of the methanesulfonyl group on thiazole reactivity?

Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps.

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions.

- Reactivity Predictions : Analyze Fukui indices to identify nucleophilic/electrophilic sites.

Q. Case Study :

- Compare charge distribution in the thiazole ring with/without the methanesulfonyl group to assess its electron-withdrawing effects.

Reference : Computational approaches for triazole derivatives are validated in solvatochromic studies .

Advanced: How should researchers address contradictory data between NMR and X-ray crystallography in structural elucidation?

Answer:

- Cross-Validation :

- Compare NMR-derived coupling constants with X-ray torsion angles.

- Use NOESY/ROESY to confirm spatial proximity of substituents.

- Error Sources :

- For NMR: Ensure sample purity and solvent effects are accounted for.

- For XRD: Check for disorder or thermal motion artifacts in the crystal lattice.

- Statistical Analysis : Apply Hamilton R-factors and goodness-of-fit (GoF) metrics to assess crystallographic reliability .

Reference : Data reconciliation techniques are discussed in crystallographic error analysis literature .

Advanced: How can solvatochromic analysis elucidate the solvent-dependent electronic behavior of this compound?

Answer:

- Experimental Design :

- Prepare solutions in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO).

- Record UV-Vis spectra and correlate λₘₐₓ with solvent polarity parameters (e.g., ET(30)).

- Computational Support :

- Use TD-DFT to simulate excited-state transitions and compare with experimental spectra.

- Key Insights :

- The methanesulfonyl group’s electron-withdrawing nature may amplify solvatochromic shifts in polar solvents.

Reference : Solvatochromic methodologies are demonstrated in studies of benzotriazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.